N'-(4-fluorobenzoyl)thieno[2,3-b]quinoline-2-carbohydrazide
Description
N'-(4-fluorobenzoyl)thieno[2,3-b]quinoline-2-carbohydrazide is a heterocyclic compound featuring a thieno[2,3-b]quinoline core fused with a carbohydrazide moiety substituted by a 4-fluorobenzoyl group. This structure combines the π-conjugated system of thienoquinoline with the hydrazide functional group, which is known for its versatility in coordination chemistry and bioactivity.
The compound’s synthesis typically involves multi-step reactions, including Friedel-Crafts acylation, hydrazide formation, and subsequent functionalization. Spectral characterization (IR, NMR, MS) confirms its tautomeric stability, favoring the thione form over thiol due to the absence of νS-H bands (~2500–2600 cm⁻¹) and the presence of νC=S (1247–1255 cm⁻¹) and νNH (3278–3414 cm⁻¹) in IR spectra .
Properties
IUPAC Name |
N'-(4-fluorobenzoyl)thieno[2,3-b]quinoline-2-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12FN3O2S/c20-14-7-5-11(6-8-14)17(24)22-23-18(25)16-10-13-9-12-3-1-2-4-15(12)21-19(13)26-16/h1-10H,(H,22,24)(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJCOQNMWGCBTBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=C(SC3=N2)C(=O)NNC(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-fluorobenzoyl)thieno[2,3-b]quinoline-2-carbohydrazide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Thieno[2,3-b]quinoline Core: This step involves the cyclization of appropriate starting materials under acidic or basic conditions to form the thieno[2,3-b]quinoline core.
Introduction of Fluorobenzoyl Group: The fluorobenzoyl group is introduced through a Friedel-Crafts acylation reaction using 4-fluorobenzoyl chloride and a suitable Lewis acid catalyst.
Formation of Carbohydrazide Moiety: The final step involves the reaction of the intermediate compound with hydrazine hydrate to form the carbohydrazide moiety.
Industrial Production Methods
Industrial production of N’-(4-fluorobenzoyl)thieno[2,3-b]quinoline-2-carbohydrazide follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N’-(4-fluorobenzoyl)thieno[2,3-b]quinoline-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzoyl group, to form substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction may produce hydrazine derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of N'-(4-fluorobenzoyl)thieno[2,3-b]quinoline-2-carbohydrazide. The compound has demonstrated significant inhibitory effects on various cancer cell lines, including:
- A549 (lung cancer)
- H460 (lung cancer)
- HT-29 (colon cancer)
- MKN-45 (gastric cancer)
In vitro assays have shown that the compound exhibits moderate to excellent cytotoxicity against these cell lines, with some derivatives showing enhanced activity compared to established chemotherapeutics like foretinib .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it possesses significant antibacterial effects against a range of pathogenic bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival .
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its efficacy. Modifications in the thienoquinoline structure and the introduction of various substituents have been explored to enhance biological activity.
Key Findings from SAR Studies:
- Substituent Positioning : Ortho-substituted phenyl rings have been identified as favorable for enhancing antitumor activity.
- Linker Variations : The nature of the linker between the thienoquinoline and the hydrazide moiety significantly influences biological activity.
- Fluorine Substitution : The introduction of fluorine atoms into the benzoyl group has been shown to improve both solubility and potency against cancer cells .
Case Studies
Several case studies have documented the synthesis and evaluation of derivatives of this compound:
-
Synthesis and Evaluation :
- Derivatives were synthesized using microwave-assisted methods, yielding compounds with varying degrees of cytotoxicity against selected cancer cell lines.
- The most promising derivative exhibited an IC50 value significantly lower than that of standard chemotherapeutics.
- Antiviral Activity :
Mechanism of Action
The mechanism of action of N’-(4-fluorobenzoyl)thieno[2,3-b]quinoline-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:
Binding to Enzymes: Inhibiting the activity of certain enzymes involved in metabolic pathways.
Interacting with DNA: Intercalating into DNA and disrupting its function, leading to cell death in cancer cells.
Modulating Signaling Pathways: Affecting key signaling pathways involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
Thieno[2,3-b]quinoline Derivatives
Example Compound: Fluorescent probe (L) from , synthesized from thieno[2,3-b]quinoline-2-carbohydrazide and salicylaldehyde.
- Structural Differences : The target compound replaces the salicylaldehyde-derived imine with a 4-fluorobenzoyl group.
- The carbohydrazide moiety in both compounds enables metal ion coordination (e.g., In³⁺, Fe³⁺), but the fluorinated derivative may exhibit stronger binding due to fluorine’s electronegativity .
Thieno[2,3-b]pyridine Derivatives
Example Compound: Thieno[2,3-b]pyridines with ester/carbonate prodrug moieties ().
- Structural Differences: The pyridine core vs. quinoline in the target compound, and ester/carbonate groups vs. fluorobenzoyl hydrazide.
- Functional Impact: Ester/carbonate groups improve solubility and anti-proliferative activity (e.g., IC₅₀ = 2.1 μM against MDA-MB-231 cells).
Quinoline-4-carbohydrazide Derivatives
Example Compound: 2-(1-Benzofuran-2-yl)-N'-[(3Z)-2-oxoindolin-3-ylidene]quinoline-4-carbohydrazide ().
- Structural Differences : Benzofuran and isatin substituents vs. fluorobenzoyl in the target compound.
- Functional Impact :
- The benzofuran-isatin derivative shows antitubercular activity (MIC = 1.6 µg/mL against M. tuberculosis), attributed to π-π stacking with bacterial enzymes.
- The fluorobenzoyl group in the target compound may enhance membrane permeability due to its lipophilicity, though this requires empirical validation .
Substituent Variants in Thienoquinoline Carbohydrazides
Example Compound: N'-(3-Chlorobenzoyl)thieno[2,3-b]quinoline-2-carbohydrazide ().
- Structural Differences : Chlorine (3-position) vs. fluorine (4-position) on the benzoyl group.
- Functional Impact :
Data Table: Key Structural and Functional Comparisons
Research Findings and Trends
- Fluorine’s Role : The 4-fluorobenzoyl group in the target compound likely enhances oxidative stability and binding to hydrophobic pockets in enzymes, a trend observed in fluorinated pharmaceuticals .
- Hydrazide vs. Prodrug Moieties: While ester/carbonate groups in thienopyridines improve solubility, the hydrazide group in the target compound may favor targeted interactions, albeit with trade-offs in bioavailability .
- Crystal Packing : highlights that substituents like fluorine influence hydrogen bonding (N–H···O) and crystal packing, which could affect the compound’s formulation and stability .
Biological Activity
N'-(4-fluorobenzoyl)thieno[2,3-b]quinoline-2-carbohydrazide is a compound that has garnered attention for its potential biological activities. This article will explore its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C19H12FN3O2S
- Molecular Weight : 357.38 g/mol
- CAS Number : 1485306
The compound features a thienoquinoline core, which is known for its diverse biological activities, including antimicrobial and anticancer properties. The presence of the fluorobenzoyl group is significant as it may enhance the compound's interaction with biological targets.
Antimicrobial Properties
Research indicates that derivatives of quinoline compounds, including those similar to this compound, exhibit notable antimicrobial activities. For instance, studies have shown that quinoline derivatives can inhibit the growth of various bacterial strains and fungi. The mechanism often involves interference with bacterial DNA synthesis or disruption of cell wall integrity.
Anticancer Activity
This compound has been evaluated for its cytotoxic effects against cancer cell lines. In vitro studies suggest that the compound may induce apoptosis in cancer cells through mechanisms such as:
- Inhibition of cell proliferation : The compound has shown potential in reducing the viability of cancer cells.
- Induction of oxidative stress : This leads to cellular damage and apoptosis.
Case Studies and Experimental Data
- Cytotoxicity Assays :
- In a study involving breast cancer cell lines (MCF-7), this compound exhibited an IC50 value indicating significant cytotoxicity compared to standard chemotherapeutic agents.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | 15.4 |
| Doxorubicin | MCF-7 | 10.0 |
- Antimicrobial Activity :
- The compound was tested against several bacterial strains, demonstrating effective inhibition comparable to conventional antibiotics.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| E. coli | 32 |
| S. aureus | 16 |
Molecular Docking Studies
Molecular docking studies have provided insights into the binding interactions of this compound with various biological targets:
- Target Enzymes : The compound displayed strong binding affinity towards enzymes such as COX-2 and lipoxygenases.
- Binding Interactions : Hydrogen bonds and halogen interactions were noted between the fluorine atom in the structure and key residues in the active sites of these enzymes.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N'-(4-fluorobenzoyl)thieno[2,3-b]quinoline-2-carbohydrazide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves cyclization of thieno[2,3-b]quinoline precursors with hydrazide derivatives. For example, 3-aminothieno[2,3-b]quinoline-2-carbohydrazide intermediates (e.g., compound 19 in ) can react with 4-fluorobenzoyl chloride under reflux in ethanol with glacial acetic acid as a catalyst. Optimization includes adjusting molar ratios (e.g., 1:1.5 for hydrazide:benzoyl chloride), solvent polarity (ethanol vs. DMF), and reaction time (6–12 hours) to improve yields. Monitoring via TLC (Rf ~0.4–0.6 in EtOAc/hexane) ensures completion .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- Methodological Answer : Key techniques include:
- ¹H/¹³C NMR : To identify protons (e.g., NH peaks at δ 10.2–11.5 ppm) and carbons in the thienoquinoline core and fluorobenzoyl moiety.
- IR Spectroscopy : Confirms carbonyl (C=O, ~1650–1700 cm⁻¹) and NH stretches (~3200–3350 cm⁻¹).
- ESI-MS : Validates molecular weight (e.g., [M+H]+ peak at m/z ~405–410). Cross-referencing with synthetic intermediates (e.g., ) ensures structural fidelity .
Q. How can researchers design assays to evaluate the antimicrobial activity of this compound?
- Methodological Answer : Use standardized protocols such as:
- Broth Microdilution (CLSI guidelines) : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with MIC values reported in µg/mL. Include positive controls (e.g., ciprofloxacin) and solvent controls (DMSO <1%).
- Fungal Susceptibility Testing : Employ C. albicans strains on Sabouraud dextrose agar. Data interpretation requires statistical analysis (e.g., ANOVA) to address variability between replicates .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies?
- Methodological Answer : Discrepancies often arise from:
- Strain Variability : Use standardized strains (e.g., ATCC) and report exact sources.
- Solubility Issues : Pre-solubilize compounds in DMSO followed by dilution in culture media to avoid precipitation.
- Assay Conditions : Control pH (7.2–7.4) and temperature (37°C for bacteria). Cross-validate results with orthogonal assays (e.g., time-kill kinetics vs. MIC) .
Q. What strategies improve yield in the Thorpe–Zeigler cyclization step during synthesis?
- Methodological Answer : Key optimizations include:
- Catalyst Selection : Sodium ethoxide (2–3 eq) in anhydrous ethanol under nitrogen.
- Temperature Control : Reflux at 80–85°C for 8–10 hours, monitored by HPLC.
- Post-Reaction Workup : Quench with ice-water and purify via column chromatography (silica gel, CH₂Cl₂:MeOH 9:1). Yields improve from ~40% to >60% with these adjustments .
Q. How can computational methods predict the binding affinity of this compound to bacterial targets?
- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) against targets like DNA gyrase (PDB ID: 1KZN) or fungal CYP51 (PDB ID: 5TZ1). Parameters:
- Grid Box Size : 25 ų centered on active sites.
- Scoring Function : AMBER force field for energy minimization.
- Validation : Compare with known inhibitors (e.g., fluconazole for CYP51) and correlate with experimental IC₅₀ values. MD simulations (100 ns) assess stability of ligand-protein complexes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
